molecular formula C11H9NO3 B556613 methyl 3-formyl-1H-indole-5-carboxylate CAS No. 197506-83-5

methyl 3-formyl-1H-indole-5-carboxylate

Cat. No. B556613
M. Wt: 203,2 g/mole
InChI Key: UGLRSYDAOVKFIJ-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1H-indole-5-carboxylate (MFC) is a small molecule that has been extensively studied in recent years due to its potential applications in various fields. It is a derivative of indole, a heterocyclic aromatic compound that is found in many natural products. MFC has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-cancer, and anti-microbial effects. The synthesis of MFC is relatively simple and can be accomplished using a variety of methods. In addition, MFC has been found to be useful in laboratory experiments due to its low cost and ease of handling.

Scientific Research Applications

Synthesis of Indole Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for treating various disorders .
  • Methods of Application : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .
  • Results or Outcomes : The synthesis of indole derivatives has led to the development of compounds with various biologically vital properties .

Biosynthesis of Protein Kinase Inhibitors

  • Scientific Field : Biochemistry
  • Application Summary : Methyl 3-formyl-1H-indole-5-carboxylate is used as a reactant for the biosynthesis of inhibitors of protein kinases .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcome of this application is the production of protein kinase inhibitors .

Metal-Free Friedel-Crafts Alkylation

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used as a reactant in metal-free Friedel-Crafts alkylation .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcome of this application is the production of alkylated compounds .

Synthesis of Indirubin Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Methyl 3-formyl-1H-indole-5-carboxylate is used in the synthesis of indirubin derivatives .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcome of this application is the production of indirubin derivatives .

Preparation of Aminoindolylacetates

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used in the preparation of aminoindolylacetates .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcome of this application is the production of aminoindolylacetates .

Synthesis of Tryptophan Dioxygenase Inhibitors

  • Scientific Field : Biochemistry
  • Application Summary : Methyl 3-formyl-1H-indole-5-carboxylate is used as a reactant for the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcome of this application is the production of tryptophan dioxygenase inhibitors .

Nitric Oxide Synthase Inhibitor

  • Scientific Field : Biochemistry
  • Application Summary : This compound is used as a reactant for the synthesis of nitric oxide synthase inhibitors .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcome of this application is the production of nitric oxide synthase inhibitors .

Protein Kinase C Alpha Inhibitors

  • Scientific Field : Biochemistry
  • Application Summary : Methyl 3-formyl-1H-indole-5-carboxylate is used as a reactant for the synthesis of protein kinase C alpha inhibitors .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcome of this application is the production of protein kinase C alpha inhibitors .

Inhibitors of the C-terminal Domain of RNA Polymerase II

  • Scientific Field : Biochemistry
  • Application Summary : This compound is used as a reactant for the synthesis of inhibitors of the C-terminal domain of RNA polymerase II .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcome of this application is the production of inhibitors of the C-terminal domain of RNA polymerase II .

Kinase Insert Domain Receptor Inhibitors

  • Scientific Field : Biochemistry
  • Application Summary : Methyl 3-formyl-1H-indole-5-carboxylate is used as a reactant for the synthesis of kinase insert domain receptor inhibitors .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcome of this application is the production of kinase insert domain receptor inhibitors .

Organocatalysts for the Anti-Mannich Reaction

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used as a reactant for the synthesis of organocatalysts for the anti-Mannich reaction .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcome of this application is the production of organocatalysts for the anti-Mannich reaction .

Inhibitor of Botulinum Neurotoxin

  • Scientific Field : Biochemistry
  • Application Summary : Methyl 3-formyl-1H-indole-5-carboxylate is used as a reactant for the synthesis of inhibitors of botulinum neurotoxin .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcome of this application is the production of inhibitors of botulinum neurotoxin .

Nitric Oxide Synthase Inhibitor

  • Scientific Field : Biochemistry
  • Application Summary : This compound is used as a reactant for the synthesis of nitric oxide synthase inhibitors .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcome of this application is the production of nitric oxide synthase inhibitors .

Protein Kinase C Alpha Inhibitors

  • Scientific Field : Biochemistry
  • Application Summary : Methyl 3-formyl-1H-indole-5-carboxylate is used as a reactant for the synthesis of protein kinase C alpha inhibitors .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcome of this application is the production of protein kinase C alpha inhibitors .

Inhibitors of the C-terminal Domain of RNA Polymerase II

  • Scientific Field : Biochemistry
  • Application Summary : This compound is used as a reactant for the synthesis of inhibitors of the C-terminal domain of RNA polymerase II .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcome of this application is the production of inhibitors of the C-terminal domain of RNA polymerase II .

Kinase Insert Domain Receptor Inhibitors

  • Scientific Field : Biochemistry
  • Application Summary : Methyl 3-formyl-1H-indole-5-carboxylate is used as a reactant for the synthesis of kinase insert domain receptor inhibitors .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcome of this application is the production of kinase insert domain receptor inhibitors .

Organocatalysts for the Anti-Mannich Reaction

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used as a reactant for the synthesis of organocatalysts for the anti-Mannich reaction .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcome of this application is the production of organocatalysts for the anti-Mannich reaction .

Inhibitor of Botulinum Neurotoxin

  • Scientific Field : Biochemistry
  • Application Summary : Methyl 3-formyl-1H-indole-5-carboxylate is used as a reactant for the synthesis of inhibitors of botulinum neurotoxin .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcome of this application is the production of inhibitors of botulinum neurotoxin .

properties

IUPAC Name

methyl 3-formyl-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-10-9(4-7)8(6-13)5-12-10/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLRSYDAOVKFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599015
Record name Methyl 3-formyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-formyl-1H-indole-5-carboxylate

CAS RN

197506-83-5
Record name Methyl 3-formyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 1.28 ml portion of phosphoryl chloride was added dropwise to 8 ml of N,N-dimethylformamide under ice-cooling, followed by stirring at room temperature for 15 minutes. An 8 ml portion of an N,N-dimethylformamide solution of 2.00 g of methyl 1H-indole-5-carboxylate was added dropwise to this solution under ice-cooling, followed by stirring at room temperature for 1.5 hours. Under ice-cooling, 50 ml of water was added thereto and potassium carbonate was further added until the pH became 12, and the resulting solid was collected by filtration, washed with water and then dried over heating under a reduced pressure to obtain 2.19 g of methyl 3-formyl-1H-indole-5-carboxylate as a pale light brown solid.
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Synthesis routes and methods III

Procedure details

Place anhydrous DMF (25 mL) in a flask under an atmosphere of nitrogen, cool to 10° C. and treat dropwise with POCl3 (8.22 g, 54 mmol) while keeping the temperature below 15° C. Add a solution of 5-methoxycarbonyl-1H-indole in 30 mL DMF portionwise keeping the temperature below 20° C. Remove the cooling bath and stir the mixture at ambient temperature for 1 hour then pour onto ice. Addition of 50 mL 5N NaOH precipitated a solid which is filtered and rinsed with water and EtOAc to give the title compound: 1H NMR (DMSO-d6) 9.95 (s, 1H), 8.76 (s, 1H), 8.4 (s, 1H), 7.9–7.8 (m, 1H), 7.5–7.7 (d, 1H), 3.85 (s, 3H), 1.7 (s, 1H); ISMS 204 (M+1).
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Synthesis routes and methods IV

Procedure details

To a solution of anhydrous DMF (12 mL) under argon at 0° C. was added POCl3 (446 μL, 4.9 mmol). The reaction mixture has been stirred at 0° C. for 5 min. The methyl 1H-indole-5-carboxylate (854 mg, 4.9 mmol) in solution in DMF was added dropwise. The resulting mixture has been heated at 120° C. for 1 h. Then, it is quenched by addition of a saturated solution of NaHCO3 (2 mL). The mixture is diluted with DCM, washed with brine, dried over MgSO4 and concentrated. The product is precipitated in hexane/diethyl ether (1/1) to yield a red powder (896 mg, 4.4 mmol, 91%). ESI-MS (m/z): 204 [M+H]+.
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Hong, J Li, Z Chang, X Tan, H Yang… - The Journal of …, 2017 - nature.com
The emergence of drug resistance in bacterial pathogens is a growing clinical problem that poses difficult challenges in patient management. To exacerbate this problem, there is …
Number of citations: 28 www.nature.com
X Chen - 2015 - digitalrepository.unm.edu
One of the central goals in modern organic synthesis is to develop efficient synthetic strategies for the preparation and study of complex molecules possessing interesting structural, …
Number of citations: 2 digitalrepository.unm.edu

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